molecular formula C12H14N2S3 B160489 2-Benzothiazolyl diethyldithiocarbamate CAS No. 95-30-7

2-Benzothiazolyl diethyldithiocarbamate

Cat. No. B160489
CAS RN: 95-30-7
M. Wt: 282.5 g/mol
InChI Key: LFMQNMXVVXHZCC-UHFFFAOYSA-N
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Description

2-Benzothiazolyl diethyldithiocarbamate is a compound that falls within the broader class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. These compounds are known for their diverse pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties . The specific compound of interest, 2-Benzothiazolyl diethyldithiocarbamate, is related to various benzothiazole derivatives that have been synthesized and studied for their potential applications in pharmaceuticals and as additives in industrial processes .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzenethiols with various carbonyl compounds under metal-free conditions, using molecular oxygen as an oxidant . Additionally, modern approaches to the synthesis of benzothiazole derivatives include both conventional multistep processes and one-pot, atom-economy procedures that adhere to green chemistry principles . For example, the synthesis of 2-Benzothiazolyl diethyldithiocarbamate could potentially be achieved through the reaction of 2-benzothiazolinone with appropriate disubstituted dithiocarbamate salts .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic methods, including FT-IR, NMR (1H and 13C), and UV-Vis spectroscopy . Single-crystal X-ray diffraction methods can also be employed to determine the molecular geometry, which can be further optimized using density functional theory (DFT) calculations . These techniques allow for the detailed analysis of the molecular structure, including bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, leading to the formation of poly-substituted thiophenes, 1,3,4-thiadiazoles, and other multifunctional compounds . The reactivity of the benzothiazole moiety, particularly at the 2-position, allows for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, including 2-Benzothiazolyl diethyldithiocarbamate, can be influenced by the substituents attached to the benzothiazole nucleus. Thermal analysis methods such as TG/DTA can summarize the behavior of these compounds against temperature, providing insights into their stability and decomposition patterns . The presence of different functional groups can also affect properties such as solubility, melting point, and reactivity, which are important for their practical applications in various fields .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of dithioamines, derivatives of dithiocarbamates, and thiazolethiols from cyclic amines includes methods for preparing 2-benzothiazolyl disubstituted dithiocarbamates. These compounds have potential applications in various chemical and pharmaceutical processes (D'amico, Morita, & Young, 1968).

Chemical Properties and Reactions

In the realm of chemical synthesis, benzothiazoles with a nitrogen substituent, including 2-benzothiazolyl diethyldithiocarbamate derivatives, are used as core structures for developing pharmaceutically significant agents. The synthesis methods typically involve substitution reactions and metal-catalyzed processes (Ma et al., 2011).

Antitumor and Chemotherapeutic Properties

Studies on novel 2-(4-aminophenyl)benzothiazoles, which are structurally related to 2-benzothiazolyl diethyldithiocarbamate, have revealed selective, potent antitumor properties. Their mechanism of action involves cytochrome P450 1A1 induction and biotransformation, suggesting a potential role in cancer therapy (Bradshaw et al., 2002).

Potential in Schistosomicidal Agents

Benzothiazole derivatives, including those similar to 2-benzothiazolyl diethyldithiocarbamate, have been explored for their schistosomicidal activity, showing significant worm mortality at certain dosage levels. This suggests a potential application in the treatment of schistosomiasis (Mahran et al., 2007).

Role in Lubrication

Certain 2-amino-benzothiazolylbenzoylthiocarbamides, which are chemically related to 2-benzothiazolyl diethyldithiocarbamate, have been synthesized and evaluated for their additive activity in extreme pressure lubrication, demonstrating potential industrial applications (Bhattacharya et al., 1990).

Corrosion Inhibition

Bis-benzothiazoles, closely related to 2-benzothiazolyl diethyldithiocarbamate, have been studied for their corrosion mitigation performance on mild steel, indicating potential use as corrosion inhibitors in various industrial applications (Suhasaria et al., 2020).

Safety And Hazards

2-Benzothiazolyl diethyldithiocarbamate is moderately toxic by ingestion . When heated to decomposition, it emits very toxic fumes of NOx and SOx . It is also a known allergen and dermatological sensitizer . Sensitivity to 2,2’-Dibenzothiazolyl disulfide may be identified with a clinical patch test .

properties

IUPAC Name

1,3-benzothiazol-2-yl N,N-diethylcarbamodithioate
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InChI

InChI=1S/C12H14N2S3/c1-3-14(4-2)12(15)17-11-13-9-7-5-6-8-10(9)16-11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMQNMXVVXHZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059122
Record name Carbamodithioic acid, diethyl-, 2-benzothiazolyl ester
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Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzothiazolyl diethyldithiocarbamate

CAS RN

95-30-7
Record name Carbamodithioic acid, N,N-diethyl-, 2-benzothiazolyl ester
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Record name 2-Benzothiazolyl diethyldithiocarbamate
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Record name Carbamodithioic acid, N,N-diethyl-, 2-benzothiazolyl ester
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Record name Carbamodithioic acid, diethyl-, 2-benzothiazolyl ester
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Record name Benzothiazol-2-yl diethyldithiocarbamate
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Record name 2-BENZOTHIAZOLYL DIETHYLDITHIOCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G He, B Zhao, MS Denison - Environmental Toxicology and …, 2011 - Wiley Online Library
Leachate from rubber tire material contains a complex mixture of chemicals previously shown to produce toxic and biological effects in aquatic organisms. The ability of these leachates …
Number of citations: 37 setac.onlinelibrary.wiley.com
KC Kennard, DM Burness - The Journal of Organic Chemistry, 1959 - ACS Publications
“In methanol. For published spectra of dithiocarbamates, see AD Ainley, WH Davies, H. Gudgeon, JC Harland, and WA Sexton, J. Chem. Soc.(London), 147 (1944); JR Robin-son et ad., …
Number of citations: 6 pubs.acs.org
V Dall'Agnol Veiga, N Brizuela Guerra… - … of Elastomers & …, 2022 - journals.sagepub.com
… In this context, Studebaker and Beatty 15 reported that ethylic (2-benzothiazolyl diethyldithiocarbamate), when used as a secondary accelerator, is less likely to make the …
Number of citations: 1 journals.sagepub.com
Q Chen, L Li, W Wang, X Li, W Guo… - Journal of the American …, 2022 - ACS Publications
… In the end, the general applicability of this electrochemical oxidation is also proved by 2-benzothiazolyl diethyldithiocarbamate (Figure S15A), which is a kind of thiuram monosulfide. …
Number of citations: 10 pubs.acs.org

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